molecular formula C21H22N2O7S2 B2863554 ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate CAS No. 477509-21-0

ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate

Cat. No.: B2863554
CAS No.: 477509-21-0
M. Wt: 478.53
InChI Key: PIPWPGHVYXYFMZ-UHFFFAOYSA-N
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Description

ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include ethyl esters, methoxycarbonylbenzoyl chloride, and thiophene derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions. The process would be designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .

Scientific Research Applications

ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate include other thiophene derivatives and compounds with similar functional groups, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to participate in specific chemical reactions and exhibit distinct biological activities, making it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

ethyl 2-[(4-methoxycarbonylbenzoyl)carbamothioylamino]-4-methyl-5-propanoyloxythiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O7S2/c1-5-14(24)30-20-11(3)15(19(27)29-6-2)17(32-20)23-21(31)22-16(25)12-7-9-13(10-8-12)18(26)28-4/h7-10H,5-6H2,1-4H3,(H2,22,23,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPWPGHVYXYFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(C(=C(S1)NC(=S)NC(=O)C2=CC=C(C=C2)C(=O)OC)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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